1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone
Overview
Description
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
- 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone derivatives can be synthesized through cycloaddition reactions. These derivatives have shown to transform into various compounds like quinolinecarboxylic acids and triazolothiadiazoles, which have potential applications in different chemical fields (Pokhodylo et al., 2009).
Antimicrobial Properties
- Some derivatives of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone, specifically 1-substituted phenyl derivatives, have shown notable antimicrobial activities against both bacteria and fungi (Li Bochao et al., 2017).
Corrosion Inhibition
- 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been found to be an effective corrosion inhibitor for mild steel in hydrochloric acid environments. Its efficiency increases with concentration and is complemented by various analytical techniques (Jawad et al., 2020).
Application in Synthesis of Antifungal Agents
- Novel triazole-pyrazole hybrids derived from 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone have shown promising antibacterial and antifungal activities. These compounds can be used in the design of new antimicrobial agents (Pervaram et al., 2017).
Potential Use in Drug Discovery
- 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone and its derivatives could be valuable building blocks in drug discovery due to their structural complexity and functionality. They are used in creating compounds with potential antifungal and antimicrobial properties (Pokhodylo et al., 2021).
Other Applications
- This compound and its derivatives also find application in various fields like antitubercular agent development, synthetic chemistry, and even in materials science for their optical properties (Sharma et al., 2019; Liu et al., 2010).
properties
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-7-6-11-12-13)9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLXRFVPFISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.